molecular formula C14H17N3OS B4582370 N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4582370
M. Wt: 275.37 g/mol
InChI Key: BPECLVCBYSEEPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole carboxamide derivatives typically involves cyclization reactions, amide formation, and substitutions at specific positions on the thiazole ring or the pyridine moiety. Studies such as those by Öznur Demir-Ordu et al. (2015) on diastereomeric thiazolidine carboxamides offer insights into the stereochemical aspects and the importance of NMR spectroscopy in characterizing these compounds (Öznur Demir-Ordu et al., 2015). Similarly, the work by İ. Yıldırım et al. (2005) on functionalization reactions provides examples of methodologies that could be adapted for the synthesis of N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide (İ. Yıldırım et al., 2005).

Molecular Structure Analysis

The molecular structure of thiazole carboxamides is characterized by spectroscopic methods including NMR, IR, and sometimes X-ray crystallography for solid-state analysis. G. Anuradha et al. (2014) demonstrated the structural elucidation of a thiazole derivative, emphasizing the role of intramolecular hydrogen bonding and crystal packing in determining the compound's stability and reactivity (G. Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving thiazole carboxamides often include nucleophilic substitutions, amide couplings, and reactions with electrophiles at the thiazole ring. The study by Li Wei (2012) on fungicidal activity of thiazole carboxamides highlights the reactivity of the thiazole ring and the impact of substituents on biological activity (Li Wei, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

"N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and related compounds are of significant interest in synthetic chemistry for the development of new synthetic methodologies and the synthesis of heterocyclic compounds. For example, Fadda et al. (2013) explored the synthesis of new tetrahydropyrimidine-thione and their derivatives, utilizing key intermediates that share structural similarities with the compound . These synthetic routes enable the creation of compounds with potential applications in various fields, including medicinal chemistry and materials science (Fadda, Bondock, Khalil, & Tawfik, 2013).

Radiosynthesis and Imaging Applications

In the context of radiopharmaceuticals, Hashimoto et al. (2014) described the radiosynthesis and application of a PET probe for imaging tau pathology in the human brain. Although not the exact compound, the process involves related pyridinyl and thiazole compounds, indicating the potential utility of "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" in the development of diagnostic tools for neurodegenerative diseases (Hashimoto et al., 2014).

Antimicrobial and Antifungal Applications

Gezginci et al. (1998) investigated substituted pyridines and pyrazines for their antimycobacterial activity against Mycobacterium tuberculosis. The structural analogs of "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" demonstrated varying degrees of potency, highlighting the potential for this compound and its derivatives in the development of new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998).

Inhibition of Biological Targets

Compounds structurally related to "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" have been explored for their potential to inhibit specific biological targets. For instance, Lombardo et al. (2004) described the discovery and characterization of a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various cancer cell lines. This research suggests that modifications to the core structure of "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" could yield potent inhibitors with significant therapeutic potential (Lombardo et al., 2004).

properties

IUPAC Name

N-butyl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-4-8-16-13(18)12-10(2)17-14(19-12)11-6-5-7-15-9-11/h5-7,9H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPECLVCBYSEEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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